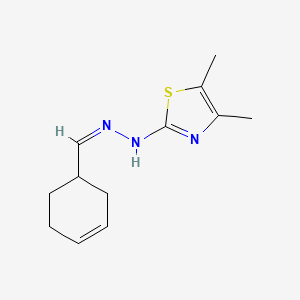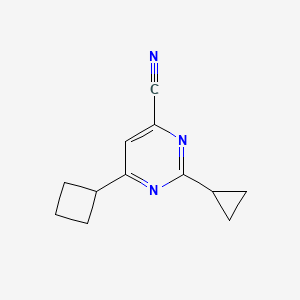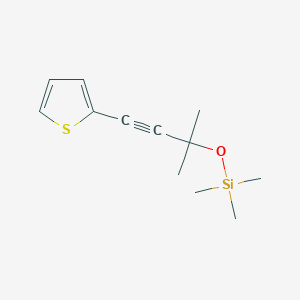
(1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane is an organosilicon compound that features a thiophene ring, a prop-2-ynyloxy group, and a trimethylsilyl group. Organosilicon compounds are widely used in various fields due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility in chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane typically involves the reaction of a thiophene derivative with a trimethylsilyl-protected alkyne. A common method includes the use of a base, such as sodium hydride, to deprotonate the alkyne, followed by the addition of the thiophene derivative. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of thiophene derivatives with biological molecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The thiophene ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to the discovery of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane depends on its specific application. In chemical reactions, the trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the alkyne site. In biological systems, the thiophene ring may interact with proteins or nucleic acids, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(Trimethylsilyl)acetylene: Another organosilicon compound with an alkyne group.
Thiophene: A simple aromatic compound with a sulfur atom in the ring.
(1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane derivatives: Various derivatives with different substituents on the thiophene ring or alkyne group.
Uniqueness
This compound is unique due to its combination of a thiophene ring, an alkyne group, and a trimethylsilyl group. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C12H18OSSi |
|---|---|
Molecular Weight |
238.42 g/mol |
IUPAC Name |
trimethyl-(2-methyl-4-thiophen-2-ylbut-3-yn-2-yl)oxysilane |
InChI |
InChI=1S/C12H18OSSi/c1-12(2,13-15(3,4)5)9-8-11-7-6-10-14-11/h6-7,10H,1-5H3 |
InChI Key |
DYOKYAIGKCGPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=CS1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


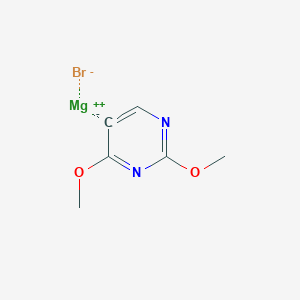
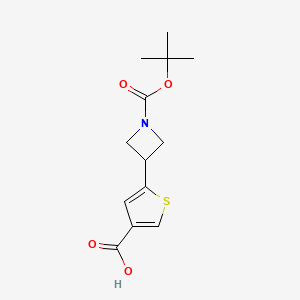
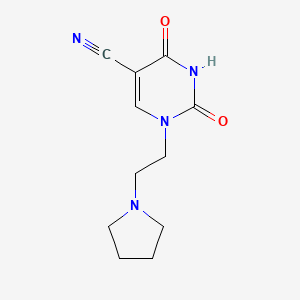
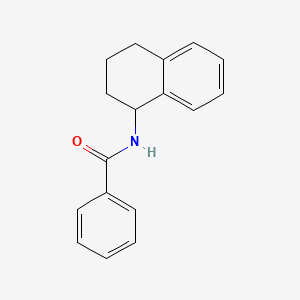

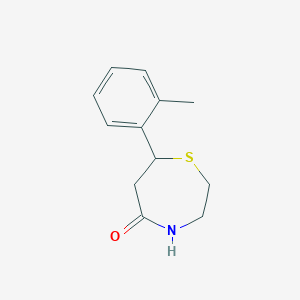
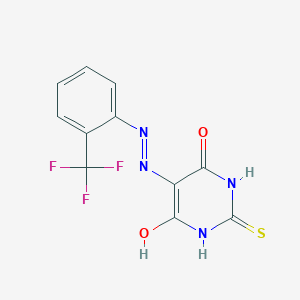
![9-(3,4-Dimethylphenyl)-3-((4-vinylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14876395.png)
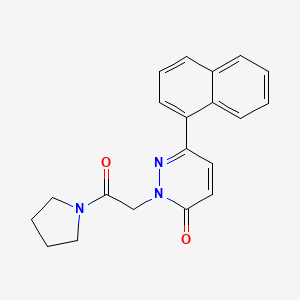
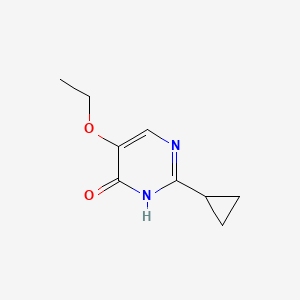
![N~4~-(4-fluorophenyl)-N~6~-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14876403.png)

